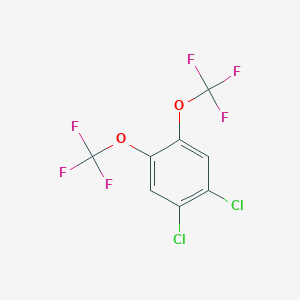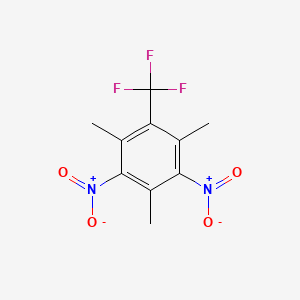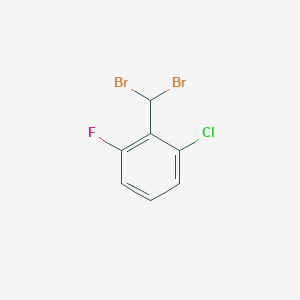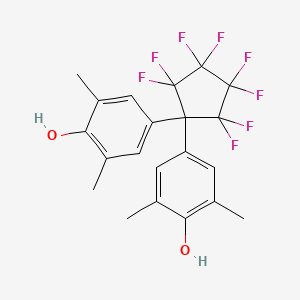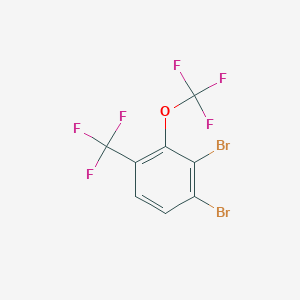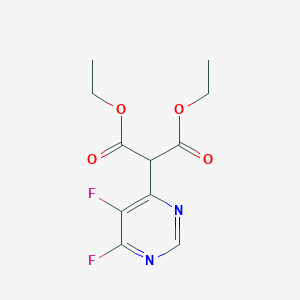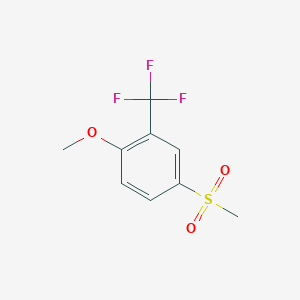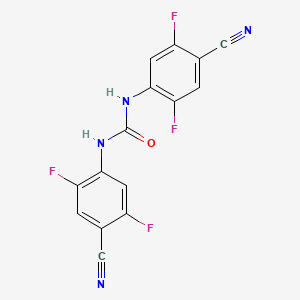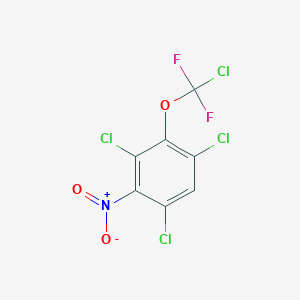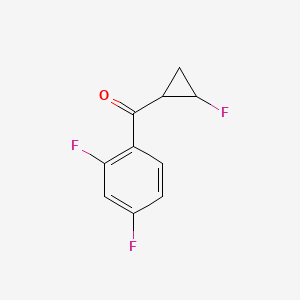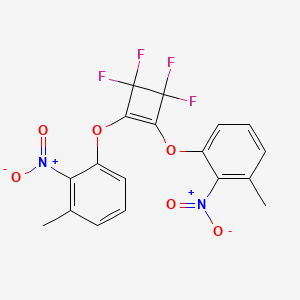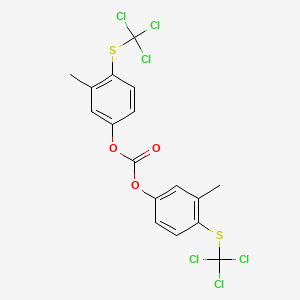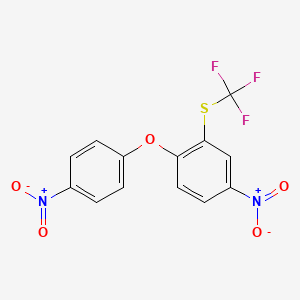
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene (4-NTTP) is a synthetic aromatic compound that has been studied for its potential as a therapeutic agent and its ability to modulate gene expression. 4-NTTP has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been studied for its potential to act as a chemosensitizer, enhancing the efficacy of traditional cancer therapies.
Aplicaciones Científicas De Investigación
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been studied for its potential as a therapeutic agent and its ability to modulate gene expression. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, and has been studied for its potential to act as a chemosensitizer, enhancing the efficacy of traditional cancer therapies. It has also been studied for its potential to act as an antioxidant and a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene is not fully understood, but it is believed to involve the modulation of gene expression and the production of reactive oxygen species (ROS). 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been shown to inhibit the expression of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Biochemical and Physiological Effects
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines. It has also been found to have anti-tumor, anti-viral, and chemosensitizing effects. In addition, 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene has been found to act as an antioxidant, protecting cells from oxidative damage, and to act as a neuroprotective agent, protecting neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene in laboratory experiments include its low cost, its easy synthesis, and its ability to modulate gene expression. However, there are some limitations to using 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene in laboratory experiments. It is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. In addition, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
The potential of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene as a therapeutic agent and as a modulator of gene expression is still being studied. Possible future directions for 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene research include further studies on its anti-tumor, anti-viral, and chemosensitizing effects, as well as its potential to act as an antioxidant and a neuroprotective agent. In addition, further research is needed to understand the mechanism of action of 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene and to determine the optimal conditions for its use in laboratory experiments.
Métodos De Síntesis
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene can be synthesized from 4-nitrophenol, which is reacted with trifluoromethanesulfenyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with nitrobenzene to form 4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene. This synthesis method has been found to be efficient and cost-effective, and is suitable for large-scale production.
Propiedades
IUPAC Name |
4-nitro-1-(4-nitrophenoxy)-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O5S/c14-13(15,16)24-12-7-9(18(21)22)3-6-11(12)23-10-4-1-8(2-5-10)17(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTSBVFFCYLRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(4'-nitro-2'-trifluoromethylthio)phenoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

